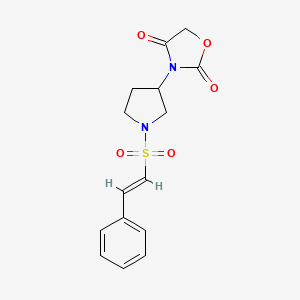

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-14-11-22-15(19)17(14)13-6-8-16(10-13)23(20,21)9-7-12-4-2-1-3-5-12/h1-5,7,9,13H,6,8,10-11H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFQYBCBSCCTGN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One possible route could be:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Formation of the Oxazolidine-2,4-dione Ring: This can be achieved through cyclization reactions involving appropriate precursors and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxazolidine-2,4-Dione Ring Reactivity

The oxazolidine-2,4-dione core is highly electrophilic due to its two adjacent carbonyl groups, making it susceptible to nucleophilic attack and ring-opening reactions.

Hydrolysis

Under acidic or basic conditions, the oxazolidine-2,4-dione ring undergoes hydrolysis to form a dicarboxylic acid derivative. For example:

This reaction is critical for prodrug activation in medicinal chemistry .

Condensation Reactions

The carbonyl groups participate in condensation with primary amines or hydrazines. For instance:

Such reactions are exploited to synthesize Schiff base analogs with enhanced bioactivity .

Styrylsulfonyl Group Reactivity

The styrylsulfonyl moiety (-SO₂-CH=CH-Ar) contributes to both steric and electronic effects.

Nucleophilic Substitution

The sulfonyl group acts as a leaving site in nucleophilic substitution reactions. For example:

This reactivity is leveraged to introduce heteroatoms or functional groups at the pyrrolidine nitrogen.

Electrophilic Addition

The vinyl group in the styrylsulfonyl moiety undergoes electrophilic addition (e.g., bromination):

This modification alters the compound’s conformational flexibility and binding affinity.

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes functionalization at its nitrogen or carbon centers.

N-Alkylation/Acylation

The nitrogen in the pyrrolidine ring reacts with alkyl halides or acyl chlorides:

This is utilized to diversify the compound’s pharmacokinetic properties.

Ring-Opening Reactions

Strong bases or reducing agents can open the pyrrolidine ring. For example:

Such reactions are less common but useful for derivatization .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles. A representative example involves:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde + Aniline + EDV* | Glacial acetic acid, RT | 4-Acetyl-3-hydroxy-pyrrolin-2-one | 70–77% |

| Pyrrolin-2-one + Methylamine | Ethanol, reflux | Pyrrolidine-2,3-dione enamine | 85% |

*EDV = Ethyl 2,4-dioxovalerate .

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal:

-

Nucleophilic attack on the oxazolidinedione carbonyl occurs via a tetrahedral intermediate .

-

Suzuki coupling at the styrylsulfonyl group proceeds through oxidative addition of palladium catalysts .

Comparative Reaction Table

Scientific Research Applications

Chemistry

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : May produce alcohols or amines.

- Substitution Reactions : Involves nucleophilic or electrophilic substitutions.

Biology

The compound has potential applications as a biochemical probe in biological research. Its structural characteristics suggest it may interact with specific molecular targets, modulating enzyme or receptor activity.

Medicine

In medicinal chemistry, (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is being investigated for its biological activities:

- Antimicrobial Properties : Preliminary studies indicate it may exhibit antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 µg/mL.

- Anticancer Activity : Related compounds have shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial Efficacy

A study highlighted the antibacterial properties of styrylsulfonyl derivatives. The findings indicated that compounds similar to (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione demonstrated significant activity against gram-positive bacteria with MIC values suggesting potent effects .

Anticancer Mechanisms

In preclinical trials, related compounds were shown to inhibit proliferation in various cancer cell lines. These studies reported that the compounds induced apoptosis through mitochondrial dysfunction and caspase activation, suggesting a promising pathway for drug development .

Mechanism of Action

The mechanism of action of (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Oxazolidinediones: Other compounds in this class may include trimethadione and paramethadione, which are known for their anticonvulsant properties.

Styrylsulfonyl Derivatives: Compounds with similar structural motifs may include various sulfonyl-containing drugs or intermediates.

Uniqueness

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, identified by its CAS number 2035018-66-5, is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound’s biological activity, structural characteristics, and relevant case studies.

Structural Characteristics

The molecular formula of (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is , with a molecular weight of 336.4 g/mol. The compound features an oxazolidinedione core linked to a pyrrolidine ring substituted with a styrylsulfonyl group, which contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2035018-66-5 |

| Molecular Formula | C₁₅H₁₆N₂O₅S |

| Molecular Weight | 336.4 g/mol |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of styrylsulfonyl compounds have shown effective antibacterial activity against various pathogens. A study highlighted that certain related compounds demonstrated minimum inhibitory concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus and Salmonella typhimurium . The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial efficacy, indicating a structure-activity relationship (SAR) that could be applicable to (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through the synthesis of various styrylsulfonyl derivatives. In particular, lead compounds derived from similar structures have shown promising results in inducing apoptosis and mitotic arrest in cancer cells . These compounds were found to possess excellent pharmaceutical properties and demonstrated significant antitumor activity in animal models. The ability to selectively target cancer cells while sparing normal cells is a critical aspect of their therapeutic potential.

Case Studies

-

Antibacterial Efficacy :

A study on styrylsulfonyl derivatives reported that certain compounds exhibited high antibacterial activity against Bacillus subtilis and Escherichia coli, with MIC values around 10 µg/mL. These findings suggest that (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may similarly exhibit potent antibacterial effects due to its structural similarities . -

Anticancer Mechanisms :

In preclinical studies, related styrylsulfonyl-methylpyridine derivatives were shown to effectively inhibit cell proliferation in various cancer cell lines. Compounds from this class induced cell cycle arrest and apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases . Such findings highlight the potential for (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione to serve as a lead compound in anticancer drug development.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, sulfonylation, and cyclization. For oxazolidine-2,4-dione derivatives, a common approach is the base-catalyzed reaction of substituted pyrrolidine intermediates with carbonyl reagents. For example, oxazolidinedione formation can be achieved via cyclization of α-hydroxyamides using carbodiimides or phosgene analogs. Optimization includes:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.

- Catalyst selection : Triethylamine or DMAP improves sulfonylation efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol) enhances purity.

Example Data :

| Step | Reagents/Conditions | Yield (%) | Characterization (Melting Point, NMR) |

|---|---|---|---|

| Cyclization | Phosgene, CH₂Cl₂, 0°C | 85–90 | m.p. 184–186°C; δ 7.25–7.70 (aromatic H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.